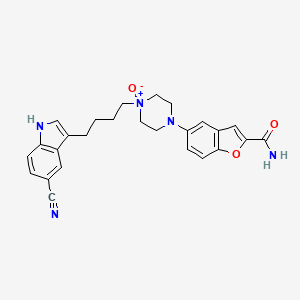

Vilazodone N-Oxide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]-4-oxidopiperazin-4-ium-1-yl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N5O3/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-10-31(33)11-8-30(9-12-31)21-5-7-24-20(14-21)15-25(34-24)26(28)32/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWPFIBBZGAEFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](CCN1C2=CC3=C(C=C2)OC(=C3)C(=O)N)(CCCCC4=CNC5=C4C=C(C=C5)C#N)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1622425-52-8 | |

| Record name | Vilazodone N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622425528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VILAZODONE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ89YM3FX8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Analytical Characterization and Detection Methods

Chromatographic Techniques for Identification and Quantification

Chromatographic methods are the cornerstone for analyzing Vilazodone N-Oxide. High-Performance Liquid Chromatography (HPLC) is widely used, often coupled with UV detection. For instance, an HPLC method employing a Phenomenex C18 column with an acetonitrile (B52724):water mobile phase (50:50 v/v) at pH 3.3, with detection at 240 nm, has been developed and validated for vilazodone and its degradation products, including the N-oxide innovareacademics.in, researchgate.net. In this method, vilazodone elutes around 2.3 minutes, while this compound has a distinct retention time innovareacademics.in, researchgate.net. Other studies have reported different retention times for this compound, such as 46.5 ± 0.5 minutes in a specific HPLC method, and a relative retention time (RRT) of approximately 1.09 compared to vilazodone google.com, google.com. Ultra-High Performance Liquid Chromatography (UHPLC) methods, utilizing columns like Waters CSH Phenyl-Hexyl or Ascentis® Express C18, are also employed for enhanced separation efficiency google.com, nih.gov.

Stress-Induced Oxidation Studies under International Conference on Harmonization (ICH) Guidelines

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS and APCI-MS), plays a crucial role in the structural elucidation and confirmation of this compound. These techniques provide essential information about the molecular weight and fragmentation patterns, allowing for unambiguous identification of the N-oxide structure among other potential impurities or degradants nih.gov, researchgate.net.

Reference Standards and Purity Assessment

The availability of well-characterized this compound as a reference standard is indispensable for pharmaceutical quality control. These standards enable the accurate calibration of analytical instruments and the precise quantification of the impurity in drug samples. By comparing the retention times and spectral data of the sample components with those of the reference standard, the presence and concentration of this compound can be reliably determined, ensuring that the final product meets stringent purity specifications google.com, google.com, synzeal.com, google.com, axios-research.com, veeprho.com.

Advanced Analytical and Spectroscopic Characterization of Vilazodone N Oxide

Chromatographic Methodologies for Identification and Quantification

Chromatographic techniques play a pivotal role in separating, identifying, and quantifying Vilazodone (B1662482) N-Oxide, offering high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is the cornerstone for analyzing pharmaceutical impurities, including N-oxide species, due to its versatility and resolution capabilities.

Developing specific HPLC methods for profiling N-oxide impurities like Vilazodone N-Oxide involves careful optimization of chromatographic conditions to achieve adequate separation from the parent drug and other related substances. Studies have focused on establishing methods that can resolve this compound, particularly under oxidative stress conditions where N-oxidation is a common degradation pathway researchgate.netnih.govresearchgate.netinnovareacademics.inresearchgate.net. Method development typically involves selecting an appropriate stationary phase (e.g., C18), optimizing the mobile phase composition (e.g., mixtures of organic solvents like acetonitrile (B52724) or methanol (B129727) with aqueous buffers), controlling the pH of the mobile phase, and determining the optimal detection wavelength, often in the UV range (e.g., 230-270 nm) researchgate.netgoogle.comgoogle.comorientjchem.orgsymbiosisonlinepublishing.comoup.com. For instance, one reported method utilized an Ascentis® Express C18 column with a mobile phase consisting of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile, with detection at 270 nm, running for an extended period of 110 minutes to ensure separation of all components, including this compound google.comgoogle.com.

A critical requirement for pharmaceutical analysis is the development of stability-indicating methods. These methods must be capable of separating the API from its degradation products, including this compound, ensuring that the assay accurately reflects the drug's purity over its shelf life. Vilazodone has been subjected to forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH guidelines, revealing that N-oxide formation can occur, particularly under oxidative stress researchgate.netnih.govresearchgate.netinnovareacademics.inresearchgate.net.

The validation of these stability-indicating HPLC assays involves assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. Specificity is demonstrated by showing that the method can resolve this compound from Vilazodone and other potential impurities researchgate.netorientjchem.orgoup.com. Validation studies have reported linearity for Vilazodone over various concentration ranges with high correlation coefficients (R² > 0.996) researchgate.netinnovareacademics.inresearchgate.netsymbiosisonlinepublishing.comoup.comresearchgate.net. LOD and LOQ values are typically in the low µg/mL range, indicating high sensitivity for impurity detection researchgate.netinnovareacademics.inresearchgate.netsymbiosisonlinepublishing.comoup.com. For example, LOD and LOQ values of 4.78 µg/mL and 14.48 µg/mL, respectively, have been reported researchgate.netinnovareacademics.inresearchgate.net.

Relative Retention Time (RRT) is a crucial parameter for the qualitative identification of impurities in HPLC analysis. It is calculated as the ratio of the retention time of the impurity to the retention time of the main compound (reference standard). Using RRT helps to standardize results across different chromatographic runs and instruments, mitigating variations in absolute retention times chromatographytoday.com.

For this compound, different RRT values have been reported relative to Vilazodone or Vilazodone hydrochloride. Some studies indicate that this compound elutes earlier than Vilazodone. For instance, using a specific HPLC method, Vilazodone was reported to elute at approximately 63.5 minutes, while this compound eluted at approximately 46.5 minutes google.comgoogle.com. Based on these retention times, the RRT of this compound relative to Vilazodone would be approximately 0.73 (46.5 min / 63.5 min).

Conversely, other literature reports an RRT of approximately 1.09 for this compound relative to Vilazodone hydrochloride google.comgoogle.com. This discrepancy suggests potential variations in the chromatographic conditions, mobile phase composition, or the specific reference standard used for calculation. Such differences underscore the importance of clearly defining and using a consistent reference standard and method for accurate impurity identification.

Ultra-High Performance Liquid Chromatography (UHPLC) Techniques

UHPLC represents an advancement over conventional HPLC, offering significantly faster analysis times, improved resolution, and higher sensitivity due to the use of smaller particle size columns and higher operating pressures researchgate.netnih.govthescipub.com. UHPLC methods have been developed for the analysis of Vilazodone and its degradation products, including N-oxide species. For example, a UHPLC method utilizing a Waters Acquity UPLC HSS T3 column with gradient elution has been employed for the characterization of Vilazodone degradation products, including isomeric N-oxides formed under oxidative stress researchgate.netnih.gov. These techniques are particularly valuable for rapid screening and detailed structural elucidation when coupled with mass spectrometry (UHPLC-MS/MS) researchgate.netnih.gov.

Thin-Layer Chromatography (TLC) in Impurity Detection

Thin-Layer Chromatography (TLC) serves as a valuable complementary technique for the qualitative assessment of impurities, including this compound. It is a cost-effective and relatively simple method for initial screening and identification by comparing the retardation factor (Rf) and spot characteristics of the impurity with a reference standard 182.160.97. TLC can be used to detect the presence of this compound by comparing its migration pattern on a stationary phase (e.g., silica (B1680970) gel) with that of Vilazodone under specific mobile phase conditions google.comgoogle.com. While less quantitative than HPLC, TLC is effective for rapid qualitative checks and can be employed in quality control settings for routine impurity monitoring.

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and structural features of this compound. By analyzing the mass-to-charge ratio (m/z) of ionized molecules and their fragments, MS provides critical information for structural elucidation.

On-Line Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS/MS)

On-line Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography (LC) with the sensitive detection and structural elucidation capabilities of tandem mass spectrometry (MS/MS) ijraset.comufrgs.brnih.gov. This method is particularly effective for analyzing complex mixtures and identifying degradation products, such as N-oxides, in pharmaceutical compounds ijraset.comnih.govresearchgate.net.

In the analysis of this compound, LC-ESI-MS/MS allows for the separation of the compound from other components, followed by ionization using electrospray ionization (ESI). ESI is a soft ionization technique suitable for polar and thermally labile compounds, producing protonated ([M+H]+) or deprotonated ([M-H]-) molecular ions. Subsequent tandem mass spectrometry (MS/MS) involves isolating a specific precursor ion and fragmenting it (e.g., via collision-induced dissociation) to generate product ions. The fragmentation patterns provide characteristic fingerprints that aid in confirming the structure and identifying the site of oxidation, such as N-oxidation in this compound ijraset.comnih.gov. Research has utilized LC-ESI-MS/MS to identify hydrolytic and isomeric N-oxide degradants of vilazodone ijraset.comnih.govresearchgate.net.

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) is another ionization technique that can be coupled with mass spectrometry for structural analysis. APCI is particularly useful for less polar and more volatile compounds compared to ESI, and it can provide complementary information. For this compound, APCI-MS has been employed to investigate the exact location of N-oxidation, especially when characteristic fragment ions are observed that indicate the N-oxide formation nih.gov. APCI can also be used to study degradation pathways, as it can induce fragmentation through mechanisms like the Meisenheimer rearrangement, providing further insights into molecular structure nih.gov.

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS/MS) for Accurate Mass Determination

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS/MS) is a high-performance mass spectrometry technique that provides highly accurate mass measurements. This accuracy is crucial for determining the elemental composition of the analyte and its fragments, thereby confirming the molecular formula and elucidating structural details nih.govresearcher.lifesci-hub.sethescipub.comresearchgate.net. When applied to this compound, QTOF-MS/MS allows for the precise determination of the m/z values of the molecular ion and fragment ions. This data, when compared to theoretical masses calculated from proposed structures, provides strong evidence for the identity and structure of the N-oxide, including potential isomeric forms nih.govresearcher.lifesci-hub.sethescipub.com. The technique is also valuable for characterizing degradation products, as demonstrated in studies of other pharmaceutical compounds researcher.lifesci-hub.seresearchgate.net.

High-Resolution Mass Spectrometry (HRMS) for Definitive Structural Characterization

High-Resolution Mass Spectrometry (HRMS) offers even greater mass accuracy than conventional QTOF systems, providing measurements with parts-per-million (ppm) precision. This level of accuracy is essential for definitively determining the elemental composition of this compound and its fragments, leaving little ambiguity in structural assignments ufrgs.brthescipub.com. HRMS, often implemented using QTOF or Orbitrap analyzers, allows for the calculation of exact masses, which can distinguish between compounds with very similar nominal masses but different elemental formulas. This capability is invaluable for confirming the structure of the N-oxide and identifying any subtle structural variations or degradation products ufrgs.brthescipub.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for confirming the three-dimensional structure of organic molecules. It provides detailed information about the connectivity and environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (1H NMR)

While specific 1H NMR data for this compound itself is not directly detailed in the provided search snippets, studies on related compounds and degradation products, such as Amorolfine (B1665469) N-oxide, show typical NMR spectral data. For instance, the 1H NMR of Amorolfine N-oxide in Methanol-d4 shows characteristic signals for aromatic protons, aliphatic protons, and methyl groups, with specific chemical shifts and coupling patterns that are used for structural confirmation ufrgs.br. In pharmaceutical analysis, 1H NMR is often used in conjunction with other spectroscopic techniques like MS to provide unambiguous structural identification of drug substances and their related impurities or metabolites ufrgs.brnih.govijper.org.

Compound List

Vilazodone

this compound

Amorolfine (AMF)

Amorolfine N-oxide (NOx)

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a fundamental technique for elucidating the carbon framework of organic molecules. It provides information about the chemical environment of each carbon atom within the molecule, based on their characteristic chemical shifts. For this compound, 13C NMR would be instrumental in identifying the different types of carbon atoms, including aromatic, aliphatic, and those adjacent to heteroatoms, thereby contributing to the confirmation of its structure. While specific 13C NMR data for this compound was not detailed in the provided literature, the technique is a standard component of comprehensive structural analysis ufrgs.brdrugbank.com.

| Carbon Environment | Characteristic Chemical Shift Range (ppm) | Notes for this compound |

| Aromatic Carbons | 100 – 160 | Expected for indole (B1671886) and benzofuran (B130515) rings. |

| Aliphatic Carbons | 0 – 60 | Expected for alkyl chains and piperazine (B1678402) ring. |

| Carbonyl Carbon | 160 – 180 | Expected for the carboxamide group. |

| Nitrile Carbon | 110 – 120 | Expected for the cyano group. |

| Specific data for this compound not detailed in provided sources. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide a unique "fingerprint" of a molecule based on its characteristic vibrational modes. These methods are highly effective for identifying the presence of specific functional groups.

Infrared (IR) Spectroscopy : IR spectroscopy probes the vibrational modes of molecules by measuring the absorption of infrared radiation. Different functional groups absorb IR radiation at specific, characteristic frequencies (wavenumbers). The resulting spectrum, plotted as transmittance or absorbance versus wavenumber, can identify functional groups such as C-H, C=O, C-N, and aromatic ring vibrations vscht.czpressbooks.publibretexts.orgrsc.org.

Raman Spectroscopy : Raman spectroscopy relies on the inelastic scattering of light, providing information about molecular vibrations that result in a change in polarizability. Like IR spectroscopy, it is valuable for identifying functional groups and can offer complementary information, particularly for symmetric vibrations or molecules with low polarity nih.govmdpi-res.com.

These techniques are crucial for confirming the presence of key functional groups in this compound and can be used for quality control and identification purposes vscht.czlibretexts.orgrsc.orgnih.gov.

| Functional Group/Bond Type | Characteristic IR Absorption Wavenumber (cm⁻¹) | Relevance to this compound |

| C-H (Aromatic) | 3100-3000 | Present in indole and benzofuran rings. |

| C-H (Aliphatic) | ~2900 | Present in alkyl chains and piperazine ring. |

| C≡N (Nitrile) | 2100-2250 (medium to weak) | Characteristic of the cyano group. |

| C=O (Amide) | 1650-1750 (strong) | Present in the carboxamide moiety. |

| C=C (Aromatic) | 1600-1585 and 1500-1400 | Present in aromatic rings. |

| C-N (Amine/Amide) | 1350-1000 | Present in piperazine and amide linkages. |

| Specific data for this compound not detailed in provided sources. |

Characterization of N-Oxide Moiety Vibrational Modes

The N-oxide moiety is a key feature of this compound. While specific vibrational bands directly attributable to the N-oxide group in this compound are not explicitly detailed in the provided literature, IR and Raman spectroscopy are generally employed to detect such functional groups. N-oxidation can influence the vibrational frequencies of adjacent bonds and may introduce characteristic absorptions, although these are not as universally defined as those for carbonyl or hydroxyl groups. Comparative analysis with the parent Vilazodone molecule using these techniques would be essential to identify any spectral changes attributed to the N-oxide formation. Mass spectrometry (MS) has been used to identify N-oxide degradation products, with APCI-MS revealing characteristic fragment ions indicative of N-oxidation nih.govresearchgate.net.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is a quantitative analytical technique used to determine the concentration of compounds containing chromophores—molecular functional groups that absorb light in the UV-Vis region of the electromagnetic spectrum. For this compound, UV-Vis spectroscopy can help characterize its electronic structure and conjugated systems.

The parent compound, Vilazodone, exhibits an absorption maximum (λmax) at approximately 230 nm in methanol researchgate.net. UV-Vis analysis of this compound would typically involve identifying its λmax and assessing the absorbance profile. Changes in the UV-Vis spectrum, such as shifts in λmax or alterations in absorbance intensity, can provide clues about the electronic environment and the integrity of the chromophoric systems within the molecule. The presence of the N-oxide group might subtly influence the electronic distribution and thus the UV-Vis absorption characteristics, although significant changes might not always occur if the N-oxidation does not directly involve the primary chromophoric system nih.govufrgs.brtaylorandfrancis.comsmacgigworld.com.

| Analytical Parameter | Observed Value/Range | Notes for this compound |

| Absorption Maxima (λmax) | ~230 nm (for Vilazodone) | Specific λmax for this compound not detailed in provided sources. N-oxidation may cause slight shifts. |

| Chromophore Analysis | UV-Vis absorption spectrum | Provides information on conjugated systems. |

| Specific data for this compound not detailed in provided sources. |

Stability and Degradation Kinetics of Vilazodone N Oxide

Systematic Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation pathways, understanding the intrinsic stability of a drug substance, and developing stability-indicating analytical methods. These studies involve subjecting the drug to various stress conditions, including hydrolytic, oxidative, photolytic, and thermal stresses, as recommended by regulatory guidelines such as the International Conference on Harmonization (ICH). nih.govresearchgate.netsymbiosisonlinepublishing.comrjptonline.orgrjptonline.orgrjptonline.orginnovareacademics.inresearchgate.netmdpi.com

Oxidative Stress Conditions and N-Oxide Predominance

Oxidative stress is a significant factor that can lead to the degradation of pharmaceutical compounds, particularly those containing tertiary amine functionalities, which are prone to forming N-oxides. ufrgs.br Studies investigating the degradation of vilazodone (B1662482) have confirmed the formation of N-oxide derivatives under oxidative conditions. nih.gov Specifically, research has indicated that isomeric N-oxide degradation products are formed when vilazodone is exposed to oxidative stress. nih.gov The exact location of N-oxidation in the vilazodone molecule has been investigated using techniques like atmospheric pressure chemical ionization (APCI) mass spectrometry, which helps in characterizing these products. nih.gov

While vilazodone itself shows varying degrees of degradation under oxidative stress depending on the specific conditions, the formation of N-oxides is a notable pathway. For instance, vilazodone hydrochloride exhibited approximately 7.8% degradation when subjected to oxidative conditions using 3% hydrogen peroxide, often at elevated temperatures or prolonged exposure. researchgate.netinnovareacademics.in It is important to note that some studies suggest vilazodone is relatively stable against photo and oxidative degradation compared to hydrolytic conditions, symbiosisonlinepublishing.comrjptonline.org while others report measurable degradation under oxidation. researchgate.netinnovareacademics.in The formation of N-oxide derivatives has also been identified as a metabolic pathway for vilazodone in biological systems. fda.gov

Hydrolytic Stress Conditions (Acidic, Basic, Neutral)

Hydrolytic degradation, occurring in acidic, basic, or neutral aqueous environments, is another common pathway for drug decomposition. Vilazodone has been evaluated under these conditions to assess its stability.

Acidic Conditions: Vilazodone hydrochloride showed degradation under acidic stress. One study reported approximately 3.12% degradation under acidic conditions researchgate.net, while another indicated 3.1% degradation after refluxing with 1N HCl at 80-100 °C for 1 hour. innovareacademics.in Another study noted vilazodone was more stable in acidic conditions with only 1.52% degradation after refluxing for 4 hours in 0.1 M HCl. rjptonline.org An acid degradation impurity identified was 1-(4-Penten-1-yl) piperazine (B1678402). researchgate.net

Basic Conditions: Vilazodone also exhibited degradation in basic environments. Reports indicate approximately 4.78% degradation under alkaline conditions researchgate.netinnovareacademics.in or slight degradation in basic conditions. symbiosisonlinepublishing.com Refluxing with 1N NaOH at 80-100 °C for 1 hour resulted in 4.78% degradation. innovareacademics.in Degradation in basic conditions was found to be higher than in acidic conditions in some studies. symbiosisonlinepublishing.comrjptonline.org

Neutral Conditions: Vilazodone was generally found to be stable under neutral hydrolytic stress conditions. nih.gov

Photolytic Degradation Pathways and Stability

Photolytic degradation occurs when a compound is exposed to light, particularly UV radiation, leading to chemical changes. Studies on vilazodone's photolytic stability have yielded mixed results. Some reports indicate vilazodone hydrochloride showed approximately 4.9% degradation under photolytic conditions, researchgate.net while others suggest the drug is stable against photo degradation. nih.govsymbiosisonlinepublishing.comrjptonline.org The formation of specific photolytic degradation products for vilazodone has not been detailed in the provided snippets.

Thermal Degradation Profiles and Stability

Thermal degradation involves the breakdown of a compound due to heat. Vilazodone has been assessed for its stability under thermal stress. Studies indicate that vilazodone hydrochloride showed approximately 3.53% degradation under dry heat conditions. researchgate.netinnovareacademics.in In contrast, other investigations have reported that vilazodone is stable under thermal stress conditions. nih.govsymbiosisonlinepublishing.comrjptonline.org

Kinetic Analysis of N-Oxide Formation and Subsequent Transformations

The kinetic analysis of degradation processes provides quantitative data on the rates and mechanisms of compound breakdown. This involves determining reaction orders and rate constants. While detailed kinetic studies specifically on isolated vilazodone N-oxide are not extensively detailed in the provided search results, insights can be drawn from the general degradation behavior of vilazodone and analogous compounds.

Determination of Reaction Order and Rate Constants

The formation of N-oxides from tertiary amines under oxidative stress, such as with hydrogen peroxide, often follows pseudo-first-order kinetics, especially when the oxidizing agent is in excess. ufrgs.br For example, the oxidative degradation kinetics of amorolfine (B1665469) to its N-oxide product were found to be better adjusted by a first-order kinetic model. ufrgs.br

While specific rate constants for the formation or subsequent degradation of this compound are not provided in the current literature snippets, the reported percentage degradation values under various stress conditions offer an indication of the relative stability and potential reaction rates. For instance, the observed degradation percentages under oxidative, acidic, and basic conditions suggest that these pathways are kinetically significant for vilazodone, leading to the formation of products like the N-oxide. researchgate.netinnovareacademics.in Further detailed kinetic studies, including the determination of reaction orders and specific rate constants for this compound under various stress conditions, would be necessary for a comprehensive understanding of its transformation pathways.

Data Tables

Table 1: Vilazodone Degradation Under Various Stress Conditions

| Stress Condition | Concentration/Agent | Conditions | % Degradation | Reference |

| Acidic Hydrolysis | 0.1 M HCl | Refluxed 4 Hrs | 1.52 | rjptonline.org |

| Acidic Hydrolysis | 1 N HCl | Refluxed 20 min at 80 °C | Not specified | rjptonline.org |

| Acidic Hydrolysis | 1 N HCl | Refluxed 1 hour at 80-100 °C | 3.1 | innovareacademics.in |

| Acidic Hydrolysis | -- | -- | 3.12 | researchgate.net |

| Basic Hydrolysis | 0.1 M NaOH | Refluxed | Not specified | rjptonline.org |

| Basic Hydrolysis | 1 N NaOH | Refluxed 1 hour at 80-100 °C | 4.78 | innovareacademics.in |

| Basic Hydrolysis | -- | -- | 4.78 | researchgate.net |

| Oxidative Stress | 3% H₂O₂ | Room temperature, 24 hr | Not specified | symbiosisonlinepublishing.com |

| Oxidative Stress | 3% H₂O₂ | Refluxed 1 hour at 80-100 °C | 7.8 | innovareacademics.in |

| Oxidative Stress | -- | -- | 7.8 | researchgate.net |

| Photolytic Degradation | Direct Sunlight | 12 hr exposure | Not specified | symbiosisonlinepublishing.com |

| Photolytic Degradation | Direct Sunlight | 24 hr exposure (6 hr/day) | Not specified | symbiosisonlinepublishing.com |

| Photolytic Degradation | -- | -- | 4.9 | researchgate.net |

| Thermal Degradation (Dry Heat) | -- | Dry Heat at 100 °C for 6 h | 3.53 | innovareacademics.in |

| Thermal Degradation (Dry Heat) | -- | Dry Heat | 3.53 | researchgate.net |

Note: Values are based on reported percentage degradation of vilazodone under specified conditions. Direct studies focused on isolated this compound's stability were not detailed in the provided snippets.

Table 2: Vilazodone Stability Under Different Stress Conditions (Summary)

| Stress Condition | Stability Assessment | Reference |

| Acidic | Slight degradation | symbiosisonlinepublishing.com |

| Acidic | Degradation observed | researchgate.net |

| Acidic | More stable | rjptonline.org |

| Basic | Slight degradation | symbiosisonlinepublishing.com |

| Basic | Degradation observed | researchgate.net |

| Neutral Hydrolytic | Stable | nih.gov |

| Oxidative | Stable | symbiosisonlinepublishing.comrjptonline.org |

| Oxidative | Degradation observed | researchgate.netinnovareacademics.in |

| Photolytic | Stable | nih.govsymbiosisonlinepublishing.comrjptonline.org |

| Photolytic | Degradation observed | researchgate.net |

| Thermal | Stable | nih.govsymbiosisonlinepublishing.comrjptonline.org |

| Thermal (Dry Heat) | Degradation observed | researchgate.netinnovareacademics.in |

Activation Energy Calculations for Degradation Processes

Activation energy is a fundamental parameter in chemical kinetics, quantifying the minimum energy required for a reaction to occur. For drug degradation processes, activation energy calculations are typically derived from the temperature dependence of degradation rate constants, often using the Arrhenius equation. These calculations provide insights into the energy barrier for degradation and help predict the compound's stability at different temperatures. While studies on vilazodone and its degradation products involve kinetic analysis, specific activation energy values for this compound were not detailed in the reviewed literature. Such data would typically be obtained by monitoring degradation rates at multiple controlled temperatures and constructing Arrhenius plots.

pH-Dependent Degradation Kinetics

The pH of the surrounding environment significantly influences the degradation rate of many pharmaceutical compounds, particularly through hydrolysis. Hydrolysis, the cleavage of chemical bonds by water, is often catalyzed by acids or bases, leading to different degradation pathways and rates depending on the pH. Studies have indicated that vilazodone itself is susceptible to degradation under both acidic and alkaline hydrolytic conditions nih.govresearchgate.net. While specific kinetic data for this compound's pH-dependent degradation were not exhaustively detailed, it is recognized that the N-oxide functional group and other moieties within the vilazodone structure can exhibit pH-sensitive reactivity. Research on related compounds, such as amorolfine N-oxide, has shown pH-dependent degradation kinetics researchgate.net, suggesting a similar behavior may be relevant for this compound.

Comprehensive Degradation Product Profiling and Pathway Elucidation

The identification and characterization of degradation products are crucial for understanding a drug's stability profile and potential toxicological implications. Advanced analytical techniques are employed to separate, identify, and elucidate the structures of these compounds.

Identification and Structural Characterization of Related Degradation Products

Forced degradation studies on vilazodone have revealed the formation of several degradation products under various stress conditions. Notably, under oxidative stress, isomeric N-oxide degradation products of vilazodone have been identified nih.govresearchgate.net. The precise location of the N-oxidation within the vilazodone molecule has been investigated using techniques such as atmospheric pressure chemical ionization (APCI) mass spectrometry, which can yield characteristic fragment ions indicative of specific structural rearrangements nih.govresearchgate.net.

Additionally, under acidic hydrolytic conditions, a specific degradation impurity has been identified and characterized as 1-(4-Penten-1-yl) piperazine researchgate.net. This compound has a molecular weight of 154.253 and was detected at m/z 155.08, with the molecular formula C9H18N2 researchgate.net.

The structural characterization of these degradation products typically involves hyphenated techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (e.g., Q-TOF-MS) nih.govresearchgate.nettandfonline.com. These methods provide information on molecular weight, fragmentation patterns, and elemental composition, facilitating the proposed structures. Nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared (FT-IR) spectroscopy are also valuable complementary techniques for definitive structural elucidation tandfonline.comconicet.gov.ar.

Table 1: Vilazodone Degradation Under Various Stress Conditions

| Stress Condition | Degradation (%) | Reference |

| Acidic | 3.12 | researchgate.net |

| Alkaline | 4.78 | researchgate.net |

| Oxidation | 7.8 | researchgate.net |

| Dry Heat | 3.53 | researchgate.net |

| Photolytic | 4.9 | researchgate.net |

Note: Degradation percentages are based on the reported study and may vary depending on experimental conditions.

Table 2: Identified Degradation Products of Vilazodone

| Degradation Product | Formation Condition(s) | Key Analytical Techniques Used | Reference |

| Isomeric N-oxide(s) | Oxidative Stress | LC-ESI-MS/MS, APCI-MS, QTOF-MS | nih.govresearchgate.net |

| 1-(4-Penten-1-yl) piperazine | Acidic Hydrolysis | LC-MS/MS | researchgate.net |

Postulation of Complete Degradation Mechanisms

Compound List:

Vilazodone

this compound

1-(4-Penten-1-yl) piperazine

Role of Vilazodone N Oxide in Pharmaceutical Impurity Profiling and Reference Standards

Development and Qualification of Reference Standards for Analytical Purposes

The establishment of reliable reference standards is fundamental for accurate pharmaceutical analysis. These standards serve as benchmarks for identifying and quantifying impurities, including vilazodone (B1662482) N-Oxide, ensuring consistency and compliance with regulatory requirements.

Preparation and Comprehensive Characterization of Certified Reference Materials

Certified Reference Materials (CRMs) of vilazodone N-Oxide are prepared through meticulous synthesis and purification processes to achieve high purity and well-defined characteristics. The preparation typically involves controlled chemical synthesis followed by rigorous purification techniques such as chromatography and recrystallization to isolate the target compound from synthetic by-products and residual solvents.

Comprehensive characterization is essential to confirm the identity, purity, and quality of the this compound CRM. This involves a suite of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and confirm the presence of characteristic proton and carbon signals. google.com

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition and identity. google.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): To assess purity, typically aiming for levels above 98% or higher, and to detect and quantify any residual related substances. synzeal.comresearchgate.netinnovareacademics.inresearchgate.net

Infrared (IR) Spectroscopy: To identify functional groups and confirm structural features. google.com

Elemental Analysis: To determine the empirical formula and confirm the elemental composition. google.com

Water Content Determination: Using methods like Karl Fischer titration, to account for any residual moisture. google.com

Residual Solvent Analysis: Typically performed by Gas Chromatography (GC) to ensure levels are within acceptable limits as per ICH guidelines. google.commedwinpublishers.com

A typical characterization data set for a this compound reference standard would include the following:

Table 1: Characterization Data for this compound Reference Standard

| Parameter | Method | Typical Value/Result | Acceptance Criteria |

| Identity | 1H NMR | Characteristic peaks matching reference spectrum | Matches reference spectrum |

| Mass Spectrometry | [M+H]+ m/z value corresponding to this compound | Matches theoretical mass | |

| Purity | HPLC | ≥ 99.0% | ≥ 98.0% |

| Water Content | Karl Fischer | ≤ 1.0% | ≤ 1.0% |

| Residual Solvents | GC-HS | Meets ICH Q3C limits for specific solvents | Meets ICH Q3C limits |

| Appearance | Visual Inspection | White to off-white crystalline powder | As specified |

Traceability to Pharmacopeial Standards for Quality Assurance

Traceability of this compound reference standards to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), is crucial for regulatory compliance and quality assurance. This traceability ensures that the reference standard used in analytical testing is consistent with the standards recognized by regulatory authorities. synzeal.comaquigenbio.comsynzeal.com Manufacturers often provide documentation confirming this traceability, which is vital for the validation of analytical methods and for ensuring the reliability of quality control testing in pharmaceutical manufacturing. synzeal.comsynzeal.com

Analytical Method Validation for Impurity Quantification

Analytical methods used for the quantification of this compound must be thoroughly validated to ensure they are fit for their intended purpose. This validation process, guided by regulatory frameworks like the International Council for Harmonisation (ICH) guidelines, confirms the method's reliability, accuracy, and specificity. ich.orgikev.orgresearchgate.net

Specificity and Selectivity for N-Oxide in Complex Matrices

Specificity and selectivity are critical parameters ensuring that the analytical method can accurately measure this compound in the presence of other components in a pharmaceutical sample, including the active pharmaceutical ingredient (API) vilazodone itself, excipients, and other potential impurities or degradation products. ikev.orgresearchgate.neteuropa.eu This is typically demonstrated using techniques like High-Performance Liquid Chromatography (HPLC) with appropriate detection, such as UV or Mass Spectrometry (MS).

The method should show adequate separation between this compound and vilazodone, as well as any other known or potential impurities. Peak purity analysis, often performed using a Diode Array Detector (DAD) in HPLC, can confirm that the detected signal for this compound is not influenced by co-eluting substances. researchgate.net

Table 2: Specificity and Selectivity Results (Illustrative)

| Analyte | Retention Time (min) | Resolution (Rs) between Vilazodone and N-Oxide | Peak Purity (e.g., DAD) |

| Vilazodone | 3.20 | - | > 0.995 |

| This compound | 4.50 | ≥ 1.5 | > 0.995 |

| Other Impurity X | 5.80 | ≥ 1.5 (from N-Oxide) | > 0.995 |

Note: Retention times and resolution factors are illustrative and depend on the specific chromatographic conditions.

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the lowest concentration of this compound that can be reliably detected and quantified, respectively. These parameters are crucial for controlling impurities at trace levels. synzeal.comresearchgate.netresearchgate.net LOD is typically determined based on a signal-to-noise ratio (S/N) of approximately 3:1, while LOQ is usually established at an S/N ratio of approximately 10:1. researchgate.netthescipub.comthescipub.com

The determination involves analyzing solutions of known low concentrations of this compound. The validation process confirms that the method can consistently quantify the analyte at the LOQ level with acceptable accuracy and precision.

Table 3: LOD and LOQ Determination for this compound

| Parameter | Method / Criteria | Typical Value (Illustrative) | Units |

| Limit of Detection (LOD) | S/N ratio ≈ 3:1 | 0.5 | ng/mL |

| Limit of Quantitation (LOQ) | S/N ratio ≈ 10:1 | 1.5 | ng/mL |

Note: Specific values depend on the analytical method and instrument sensitivity.

Assessment of Accuracy, Precision, Robustness, and Linearity

These validation parameters collectively ensure the reliability and suitability of the analytical method for quantifying this compound.

Linearity: Demonstrates that the analytical response is directly proportional to the concentration of this compound over a specified range. This is typically assessed by analyzing at least five concentration levels, and the results are evaluated using regression analysis, with a correlation coefficient (r) close to 1 indicating good linearity. researchgate.netich.orgikev.orgeuropa.eu The linearity range should encompass the expected levels of the impurity in the samples.

Table 4: Linearity Assessment for this compound

| Concentration Range (ng/mL) | Correlation Coefficient (r) | y-intercept | Slope |

| 1.5 - 150 | ≥ 0.999 | ± 5% of mean | Varies |

Accuracy: Assesses how close the measured values are to the true values. It is typically evaluated by analyzing spiked samples (samples fortified with known amounts of this compound) and calculating the percentage recovery. ich.orgikev.orgeuropa.eu Recoveries should generally fall within a specified range, often 95-105% for impurity quantification.

Precision: Evaluates the agreement among a series of measurements obtained from the same sample under the same conditions (repeatability) and under varied conditions (intermediate precision). ich.orgikev.orgresearchgate.net Precision is usually expressed as the Relative Standard Deviation (RSD), with acceptable limits often being ≤ 2.0% for impurity methods.

Robustness: Assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature, flow rate). ich.orgikev.orgeuropa.eu This ensures the method's reliability under normal operational conditions.

Table 5: Accuracy and Precision Assessment for this compound

| Parameter | Spiked Level (% of Target) | Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Accuracy | 80% | 98.0 - 102.0 | - |

| 100% | 98.0 - 102.0 | - | |

| 120% | 98.0 - 102.0 | - | |

| Precision | 100% (Repeatability) | - | ≤ 2.0 |

| 100% (Intermediate) | - | ≤ 2.0 |

Note: Acceptance criteria for accuracy and precision may vary based on regulatory guidelines and the specific impurity's criticality.

Strategies for Impurity Control and Management in Active Pharmaceutical Ingredient (API) Manufacturing

Effective control and management of impurities, including this compound, are fundamental to API manufacturing. This involves a multi-faceted approach that integrates regulatory guidance, analytical capabilities, and robust process controls.

Regulatory Considerations for Impurities (e.g., ICH Q3A/B Guidelines)

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities in pharmaceutical products. ICH Q3A(R2) specifically addresses impurities in new drug substances, while ICH Q3B(R2) focuses on impurities in new drug products jpionline.orgich.orgpremier-research.com. These guidelines establish a framework for identifying, reporting, and qualifying impurities based on their levels and potential toxicity.

Key aspects of these guidelines include:

Reporting Threshold: The level above which an impurity must be reported in documentation jpionline.orggmpinsiders.comeuropa.eu.

Identification Threshold: The level at which an impurity's structure must be identified jpionline.orggmpinsiders.comeuropa.eu.

Qualification Threshold: The level at which an impurity's biological safety must be established through toxicological studies jpionline.orggmpinsiders.comeuropa.euamericanpharmaceuticalreview.com.

Manufacturers must adhere to these thresholds to ensure that impurities, such as this compound, are controlled within acceptable safety limits. For this compound, as with other process-related or degradation impurities, its presence and levels must be monitored and reported according to these ICH requirements jpionline.orgich.orgpremier-research.com.

Strategies for Impurity Control and Management in Active Pharmaceutical Ingredient (API) Manufacturing

Effective control and management of impurities, including this compound, are integral to the manufacturing of APIs. This involves implementing strategies that address potential impurity formation from synthesis through to the final product.

Regulatory Considerations for Impurities (e.g., ICH Q3A/B Guidelines)

The International Council for Harmonisation (ICH) provides critical guidelines for controlling impurities in pharmaceutical substances and products. ICH Q3A(R2) focuses on impurities in new drug substances, while ICH Q3B(R2) addresses impurities in new drug products jpionline.orgich.orgpremier-research.com. These guidelines establish a framework for the reporting, identification, and qualification of impurities based on their potential impact on safety and efficacy.

Key thresholds defined by ICH guidelines include:

Reporting Threshold: The minimum level at which an impurity must be reported in regulatory submissions jpionline.orggmpinsiders.comeuropa.eu.

Identification Threshold: The level above which an impurity's chemical structure must be elucidated jpionline.orggmpinsiders.comeuropa.eu.

Qualification Threshold: The level at which the biological safety of an impurity must be established through toxicological studies jpionline.orggmpinsiders.comeuropa.euamericanpharmaceuticalreview.com.

Manufacturers must adhere to these guidelines to ensure that impurities like this compound are controlled within acceptable safety margins. For this compound, compliance involves monitoring its levels and ensuring they meet the specified reporting, identification, and qualification requirements jpionline.orgich.orgpremier-research.com.

Computational Chemistry and Molecular Modeling of Vilazodone N Oxide

Molecular Structure and Conformation Analysis via Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational landscape of Vilazodone (B1662482) N-Oxide. These calculations aim to identify the lowest energy conformations of the molecule, which are the most likely to be observed.

The introduction of an oxygen atom to one of the nitrogen atoms in the piperazine (B1678402) ring of vilazodone introduces significant structural changes. The geometry of the piperazine ring, which typically exists in a chair conformation, may be altered. Furthermore, the N-O bond can exist in either an axial or equatorial position relative to the ring, leading to different stereoisomers with distinct energies and properties.

A systematic conformational search, followed by geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)), would be employed to locate all stable conformers. The relative energies of these conformers can then be calculated to determine their population distribution at physiological temperatures.

Table 1: Hypothetical Geometrical Parameters of Vilazodone N-Oxide Conformers

| Parameter | Axial N-Oxide Conformer | Equatorial N-Oxide Conformer |

|---|---|---|

| N-O Bond Length (Å) | 1.39 | 1.38 |

| C-N-O Bond Angle (°) | 110.5 | 112.0 |

| Dihedral Angle (C-N-C-C) (°) | 55.2 | -56.8 |

Note: These values are illustrative and would be determined through actual quantum chemical calculations.

Energetic and Mechanistic Studies of N-Oxidation Processes

Computational methods can elucidate the reaction pathways and energetics of the N-oxidation of vilazodone. This process is typically mediated by cytochrome P450 or flavin-containing monooxygenase (FMO) enzymes. hyphadiscovery.com While modeling the entire enzymatic reaction is complex, a simplified model reacting vilazodone with an oxidizing agent (e.g., hydrogen peroxide) can provide valuable mechanistic insights.

Table 2: Hypothetical Energetic Profile of Vilazodone N-Oxidation

| Parameter | Value (kcal/mol) |

|---|---|

| Activation Energy (Ea) | 15.2 |

| Enthalpy of Reaction (ΔH) | -25.7 |

Note: These values are hypothetical and would be the result of detailed quantum chemical calculations on the reaction mechanism.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) for Enhanced Characterization

Computational spectroscopy is a powerful tool for predicting the spectral properties of molecules, which can aid in their experimental identification and characterization.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. The predicted shifts for this compound would be expected to differ from those of the parent drug, particularly for the protons and carbons of the piperazine ring, due to the electronic effects of the N-oxide group.

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT. The resulting theoretical infrared spectrum would exhibit characteristic peaks, such as the N-O stretching vibration, which would be absent in the spectrum of vilazodone.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum of this compound. The introduction of the N-oxide functionality can lead to shifts in the absorption maxima (λmax) compared to vilazodone, reflecting changes in the electronic structure and transition energies.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Key Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Piperazine ring protons | δ 3.5-4.5 ppm |

| ¹³C NMR | Piperazine ring carbons | δ 60-70 ppm |

| IR | N-O stretch | 950-970 cm⁻¹ |

Note: These are representative values and would require specific computational calculations for accurate prediction.

Molecular Dynamics Simulations for Understanding Stability and Interaction Profiles

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a biological environment, such as in aqueous solution or near a cell membrane. While MD simulations have been performed on vilazodone to understand its binding to the serotonin (B10506) transporter, similar studies on the N-oxide metabolite would be informative. rsc.org

By simulating the molecule's movements over time, MD can reveal information about its conformational flexibility, stability, and interactions with solvent molecules. The introduction of the polar N-oxide group would be expected to increase the molecule's hydrophilicity, potentially altering its interaction with water and its ability to cross biological membranes. These simulations rely on force fields that accurately describe the interatomic forces within the molecule and between the molecule and its surroundings.

In Silico Prediction of Metabolic Transformations Leading to N-Oxide Formation

Various in silico tools and algorithms are available to predict the metabolic fate of drug candidates. nih.govnih.gov These methods can identify potential sites of metabolism on a molecule and predict the likelihood of different metabolic reactions, including N-oxidation. For vilazodone, these tools would likely highlight the tertiary nitrogen atoms of the piperazine ring as susceptible to oxidation. Such predictions are valuable in the early stages of drug discovery for anticipating potential metabolites and their properties. These predictive models are often based on machine learning algorithms trained on large datasets of known metabolic transformations. sci-hub.box

Q & A

Q. What is the dual mechanism of action of vilazodone in major depressive disorder (MDD), and how does it differ from conventional SSRIs?

Vilazodone acts as both a serotonin reuptake inhibitor (SRI) and a partial agonist of the 5-HT₁A receptor. This dual mechanism enhances serotonergic activity by blocking reuptake (via SRI) and modulating presynaptic autoreceptor signaling (via 5-HT₁A partial agonism), potentially accelerating therapeutic effects. Computational studies using molecular docking and dynamics simulations reveal that vilazodone occupies both the central (S1) and allosteric (S2) binding sites of the serotonin transporter (hSERT), stabilizing interactions with residues like Y95, D98, and R104/E403 .

Q. How does vilazodone compare to escitalopram in efficacy and tolerability for MDD?

Randomized controlled trials (RCTs) show vilazodone has comparable efficacy to escitalopram in reducing MADRS scores but exhibits a distinct side-effect profile. For example, vilazodone demonstrates lower rates of sexual dysfunction (0% vs. 25% with escitalopram) and weight gain (no significant change vs. increased appetite in escitalopram groups) . Methodologically, independent t-tests and odds ratios (ORs) are used to compare adverse events (AEs) between groups, with statistical significance set at p < 0.05 .

Q. What are the most common adverse events (AEs) associated with vilazodone, and how should they be monitored in clinical trials?

Diarrhea (OR 3.54) and nausea (OR 3.85) are the most frequent AEs, typically mild-to-moderate in severity. Meta-analyses of five RCTs (2,393 participants) recommend using standardized scales like the Arizona Sexual Experience Scale (ASEC) and Columbia-Suicide Severity Rating Scale (C-SSRS) to monitor sexual dysfunction and suicidal ideation, respectively .

Advanced Research Questions

Q. How can researchers design trials to evaluate vilazodone’s efficacy in MDD with comorbid anxiety?

Subgroup analyses of pooled RCT data stratify patients using the Hamilton Anxiety (HAMA) scale or HAMD-17 Anxiety/Somatization subscale (score ≥7). Vilazodone shows superior efficacy in anxious depression subgroups, with significant improvements in MADRS (−3.58 standardized mean difference vs. placebo) and HAMA scores. Trials should pre-specify anxiety as a covariate and use mixed-effects models to adjust for baseline severity .

Q. What methodological considerations are critical for studying vilazodone’s binding dynamics using molecular simulations?

Ligand docking and 400-ns molecular dynamics (MD) simulations require:

Q. How can contradictory findings on vilazodone’s onset of action be resolved?

While preclinical studies suggest faster onset than SSRIs, RCTs show significant MADRS improvements at week 1 (p < 0.05). Pooled analyses of short-term (8-week) and long-term (52-week) data using mixed-effects repeated-measures (MMRM) models can reconcile discrepancies by accounting for placebo response trajectories and attrition bias .

Q. What evidence supports vilazodone’s potential repurposing for cancer therapy?

In vitro and in vivo studies identify vilazodone as a TRIM21 binder, activating the Hippo-YAP pathway to inhibit colorectal cancer metastasis. Researchers should validate these findings using kinase activity assays (e.g., MST2 ubiquitination) and murine xenograft models, cross-referencing with antidepressant mechanisms to avoid confounding effects .

Methodological Guidelines

- Experimental Reproducibility : Follow Beilstein Journal guidelines for detailed method sections, including solvent systems (e.g., 2-propanol for vilazodone HCl crystallization) and purity validation (HPLC ≥95%) .

- Data Presentation : Use appendices for raw datasets (e.g., MADRS scores) and highlight processed data (e.g., least-squares mean differences) in the main text .

- Statistical Rigor : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis formulation and use PICO frameworks for subgroup analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.